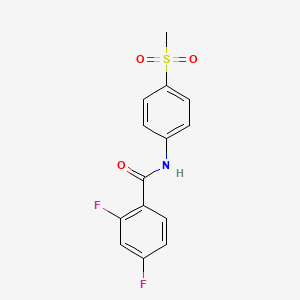

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DFB is a member of the benzamide class of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Proton Exchange Membrane for Fuel Cells

Partially fluorinated copolymers synthesized from compounds similar to 2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide have been utilized in the development of proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs) and hydrogen/air fuel cells. The modification of these copolymers with various degrees of fluorination has shown to impact crucial PEM parameters such as water uptake, proton conductivity, and methanol permeabilities. This suggests a tunable property aspect, which is vital for improving fuel cell efficiency and durability (Sankir et al., 2007).

Antipathogenic Activity

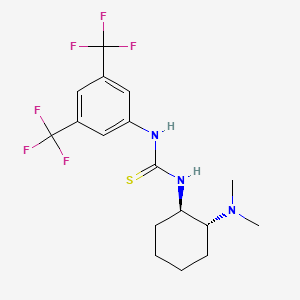

Thiourea derivatives, structurally related to 2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide, have been synthesized and tested for their antipathogenic activity against bacterial cells. These derivatives demonstrated significant potential in developing novel antimicrobial agents with antibiofilm properties, particularly against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Groundwater Remediation

Heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS), in conditions suitable for in-situ groundwater remediation, demonstrates the applicability of fluorinated compounds in environmental cleanup efforts. The study indicates that while effective for certain PFAS, challenges remain in applying this method universally, especially for substances like PFOS, which show resistance to heat-activated persulfate oxidation (Park et al., 2016).

Arylation of Acrylamides and Methacrylamides

The use of bisdiazonium tetrafluoroborates derived from compounds structurally similar to 2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide in the arylation of acrylamides and methacrylamides showcases the chemical versatility of fluorinated compounds in synthesizing complex organic molecules. This process highlights the potential for creating novel materials and pharmaceuticals through advanced synthetic chemistry techniques (Baranovskii et al., 2013).

Safety and Hazards

Future Directions

The future research directions for “2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their antimicrobial and anti-inflammatory activities , this compound could also be studied in these contexts.

Mechanism of Action

Target of Action

The primary target of 2,4-difluoro-N-(4-(methylsulfonyl)phenyl)benzamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can potentially exert anti-inflammatory effects .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

properties

IUPAC Name |

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBIPWHRUNXSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)